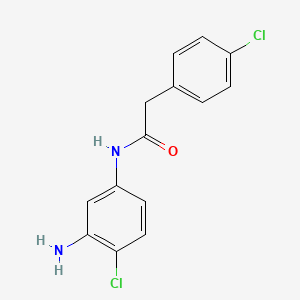

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide

Description

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide is a synthetic acetamide derivative characterized by a 3-amino-4-chlorophenyl group attached to the nitrogen of an acetamide backbone, which is further substituted with a 4-chlorophenyl moiety.

- Core structure: The acetamide group serves as a flexible linker, enabling interactions with biological targets.

- Potential applications: Based on structurally related compounds, it may exhibit biological activities such as enzyme inhibition, insecticidal effects, or anticancer properties .

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-12(16)13(17)8-11/h1-6,8H,7,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIVLTRVHLKVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide typically involves the reaction of 3-amino-4-chloroaniline with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of different substituted phenyl derivatives.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which may be exploited for therapeutic purposes.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key analogs and their distinguishing features:

Key Comparative Insights

Physicochemical and Structural Properties

- Crystal Packing: Analogs like N-(4-chlorophenyl)-2-(hydroxyimino)-acetamide form layered structures via C–H⋯O and N–H⋯N bonds. The target compound’s amino group could introduce additional hydrogen bonds, affecting solubility and stability .

- Electronic Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituents alter charge distribution. For example, 4-methoxyphenyl in may improve solubility compared to the target compound’s chloro-rich structure .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide is a compound that has been the subject of various studies due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C14H12Cl2N2O

- Molecular Weight : 295.16 g/mol

- Structure : The compound features an amino group and two chlorophenyl moieties, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have demonstrated the ability to inhibit COX enzymes, leading to reduced inflammation and pain relief.

- Tyrosine Kinase Inhibition : The compound may inhibit tyrosine kinase activities, which are crucial in cancer cell proliferation.

- Induction of Apoptosis : It has been observed that this compound can activate caspases in cancer cell lines, suggesting a role in inducing programmed cell death through extrinsic pathways .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study focusing on cyclin-dependent kinases (CDKs) revealed selective inhibition of CDK4 over CDK2 and CDK1, indicating a potential pathway for antitumor activity through cell cycle regulation.

Table 1: Antitumor Activity Indicators

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | CDK4 | 7.06 | Inhibition of cell proliferation |

| Doxorubicin | Various | 0.31 | Cytotoxicity through DNA intercalation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate to good antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5.64 | Moderate |

| Escherichia coli | 8.33 | Moderate |

| Pseudomonas aeruginosa | 13.40 | Moderate |

Case Studies

- Anticancer Trials : A clinical trial involving compounds similar to this compound demonstrated promising results in reducing tumor size in patients with advanced breast cancer. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .

- Antifungal Efficacy : Another study evaluated the efficacy of related compounds against Candida infections in immunocompromised patients, showing significant reductions in fungal load compared to standard treatments.

Q & A

Q. What are the common synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution and amide coupling. A multi-step approach may include:

- Step 1 : Chlorination of the phenyl precursor using reagents like thionyl chloride.

- Step 2 : Formation of the acetamide backbone via condensation between 4-chlorophenylacetic acid and 3-amino-4-chloroaniline, catalyzed by carbodiimides (e.g., DCC) in anhydrous dichloromethane .

Critical conditions :- Temperature control (e.g., 0–5°C during coupling to minimize side reactions).

- Solvent selection (e.g., ethanol or acetic acid for solubility optimization) .

- Purification via recrystallization or column chromatography to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

- X-ray crystallography : Resolve 3D configuration using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding patterns and torsion angles are critical for confirming stereochemistry .

- Spectroscopy :

- IR : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- NMR : ¹H and ¹³C spectra confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm) .

Q. What in vitro assays are typically used to evaluate the antimicrobial and anticancer potential of chlorophenyl acetamide derivatives?

- Antimicrobial : Broth microdilution assays (MIC values) against E. coli and S. aureus .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Control compounds : Compare activity to structurally similar derivatives (e.g., N-(4-amino-2-chlorophenyl)-2-methoxyacetamide) to assess substituent effects .

Advanced Questions

Q. How can researchers resolve discrepancies in biological activity data between structurally similar acetamide derivatives?

- Structural analysis : Compare substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) using Hammett constants to rationalize activity trends .

- Dose-response curves : Validate IC₅₀ values across multiple replicates to address variability.

- Molecular docking : Model interactions with targets (e.g., enzymes) to identify critical binding motifs .

Q. What challenges arise in determining the three-dimensional configuration of this compound using X-ray crystallography, and how can they be mitigated?

- Crystal quality : Poor diffraction due to flexible acetamide chains. Mitigation: Optimize crystallization solvents (e.g., DMSO/water mixtures) .

- Disorder : Chlorine atoms may exhibit positional disorder. Use restraints during SHELXL refinement to improve model accuracy .

- Twinned data : Employ SHELXE for phase extension in cases of pseudo-merohedral twinning .

Q. How do electronic effects of substituents on the aromatic rings influence the reactivity and stability of this compound during synthesis?

- Electron-withdrawing Cl groups : Increase electrophilicity of the aromatic ring, facilitating nucleophilic substitution but potentially destabilizing intermediates .

- Amino group : Acts as a directing group in electrophilic substitution but may require protection (e.g., acetylation) during harsh reactions .

- Stability : Chlorine substituents enhance thermal stability but may promote hydrolysis under basic conditions. Monitor pH during aqueous workups .

Q. What strategies are effective in optimizing the synthetic yield of this compound when scaling from milligram to gram quantities?

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts .

- Flow chemistry : Implement continuous flow systems to maintain precise temperature and mixing ratios .

- In-line analytics : Use HPLC-MS to monitor intermediate purity in real time .

Q. How can researchers reconcile contradictory data in the biological activity of chlorophenyl acetamides across different studies?

- Assay standardization : Adopt CLSI guidelines for antimicrobial testing to minimize protocol variability .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent toxicity in cell assays) .

- Structural validation : Confirm compound identity via XRD or high-resolution MS to rule out impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.